N-Succinimidyl 3-(2-pyridyldithio)propionate
Overview
Description
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker . It is designed to covalently link two target groups. The succinimidyl ester chemically reacts with primary amines and after mild reduction of the dithiol .
Synthesis Analysis
The synthesis of SPDP involves the reaction of the N-hydroxysuccinimide ester group with amino groups . The 2-pyridyl disulphide structure then reacts with aliphatic thiols .Molecular Structure Analysis
The molecular formula of SPDP is C12H12N2O4S2 . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group .Chemical Reactions Analysis
SPDP is a crosslinker for amine-to-sulfhydryl conjugation that forms cleavable (reducible) disulfide bonds with cysteine sulfhydryls . At one end is an N-hydroxysuccinimide (NHS) ester that will react with a primary amine to form a stable amide bond .Physical And Chemical Properties Analysis
SPDP is a heterobifunctional, thiol-cleavable, and membrane-permeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that will react with lysine residues to form a stable amide bond .Scientific Research Applications
Protein Thiolation and Reversible Protein-Protein Conjugation
N-Succinimidyl 3-(2-pyridyldithio)propionate (NSPDP) serves as a heterobifunctional reagent in protein thiolation. It introduces 2-pyridyl disulphide structures into proteins, which can be reduced to create thiol groups. This reagent enables the reversible conjugation of proteins through thiol-disulphide exchange, forming disulphide-linked protein-protein conjugates. These conjugates can be split, demonstrating the reversible nature of the linkage. This technique is applicable to various proteins, including ribonuclease and gamma-globulin, among others (Carlsson, Drevin, & Axén, 1978).
Preparation of Immunoadsorbents
NSPDP is used for controlled coupling of proteins like bovine serum albumin and lysozyme to Sepharose-gelatin, creating immunoabsorbents. The method involves quantifying the reaction steps and allows for precise control over coupling, resulting in efficient immunoabsorbents capable of binding specific antibodies (Habeeb, 1981).
Cross-linking of Antibodies
NSPDP is instrumental in crosslinking antibodies to form heteroconjugates that mediate redirected cytotoxicity. It offers a method to link two different antibodies or their Fab fragments through a disulfide bond, which is reducible. This process facilitates targeted therapeutic applications (Segal, 1993).
Vibrational Studies and Bioefficacy
Infrared and Raman spectral studies of NSPDP provide insights into the geometry and structural differences in its disulfide region. These studies contribute to understanding the bioefficacy of conjugates modified through NSPDP, essential for biomedical research and applications (Pal et al., 1997).
Isolation of Plasma Membranes
NSPDP has been used in methods for isolating plasma membranes from amphibian embryos. By covalently linking NSPDP to plasma membrane proteins, it enables selective separation of plasma membranes from other cell components, which is crucial for cellular and molecular biology research (Grunz, 1980).
Antitumor Applications
NSPDP is used in conjugating the antitumor protein neocarzinostatin to monoclonal antibodies, retaining the biological activity essential for cancer therapy. This demonstrates its utility in developing targeted cancer treatments (Jung, Köhnlein, & Lüders, 1981).
Safety And Hazards
Future Directions
SPDP has been used in the development of DNAzyme-based biosensors for the detection of pathogens, metal ions, and clinical biomarkers . Future research may focus on improving the stability and sensitivity of these sensors .
Relevant Papers For more detailed information, please refer to the relevant papers .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFQMWEFLOOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218366 | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(2-pyridyldithio)propionate | |
CAS RN |
68181-17-9 | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68181-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068181179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68181-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OHG8V08NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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